molecular formula C9H8N2O2S B086410 8-Quinolinesulfonamide CAS No. 35203-91-9

8-Quinolinesulfonamide

Cat. No. B086410
CAS RN: 35203-91-9
M. Wt: 208.24 g/mol
InChI Key: ZTYZEUXZHGOXRT-UHFFFAOYSA-N
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Description

8-Quinolinesulfonamide, also known as 8-QS, is a synthetic compound belonging to the quinoline class of heterocyclic compounds. 8-QS has a wide range of applications in the fields of pharmacology and medicinal chemistry. It is a highly versatile compound with a large number of potential uses in the laboratory. It is a useful reagent for the synthesis of other compounds, as well as a potential therapeutic agent.

Scientific Research Applications

  • Structural and Electronic Properties : A study by FazilathBasha et al. (2021) focused on the structural, wavefunctional, electronic, and charge transfer properties of 8-Quinolinesulfonamide. They utilized Density Functional Theory (DFT) tools to investigate these properties in monomer and dimer forms, including HOMO-LUMO energies and spectroscopic wavenumbers. The study also explored the molecule's potential in drug design through ADME, molinspiration, and toxicity properties, including molecular docking studies (FazilathBasha et al., 2021).

  • Role in Receptor Ligands : Zajdel et al. (2011) synthesized novel arene- and quinolinesulfonamides to evaluate their affinity for various serotonin receptors. One compound, identified as a potent 5-HT7 antagonist, showed promise in mouse models, indicating potential applications in neuroscience and pharmacology (Zajdel et al., 2011).

  • Antiviral Effects : Research by Kawahata et al. (1960) on N-alkanoyl-5-acetamido-8-quinolinesulfonamide compounds demonstrated significant antiviral effects against the Nakayama strain of Japanese B encephalitis virus, suggesting its potential in antiviral drug development (Kawahata et al., 1960).

  • Potential as Monoaminooxidase Inhibitors : A study by Gracheva et al. (1978) involved synthesizing N-2 Propynyl-ω-aminoalkyl-substituted 8-quinolinesulfonamides as potential inhibitors of monoaminooxidase. This research indicates possible applications in treating neurological disorders like depression (Gracheva et al., 1978).

  • Electroluminescent Materials : Hopkins et al. (1996) investigated aluminum and zinc metallo-8-hydroxyquinolates as electroluminescent materials. This included 8-Hydroxy-5-piperidinylquinolinesulfonamide derivatives, demonstrating potential applications in optoelectronic devices (Hopkins et al., 1996).

  • Antifungal Mechanism : Pippi et al. (2018) explored the antifungal mechanism of action of 8-hydroxyquinolines, including derivatives like 8-hydroxy-5-quinolinesulfonic acid. Their research provided new insights into the antifungal properties of these compounds (Pippi et al., 2018).

  • Antifungal Drug Design : A study by Pippi et al. (2017) evaluated the toxicity and antifungal activity of 8-hydroxyquinoline derivatives, suggesting their potential in antifungal drug design (Pippi et al., 2017).

  • Chelator Effects : Goldberg et al. (1991) examined the diabetogenic and acidotropic effects of 8-(p-toluenesulfonylamino)-quinoline, highlighting its potential as a zinc-binding chelator in biological systems (Goldberg et al., 1991).

  • Antimicrobial Agents : A 2019 study synthesized new compounds of quinoline clubbed with sulfonamide moiety to explore their potential as antimicrobial agents (2019).

  • Interaction with DNA and Hydrogen Peroxide : Macías et al. (2002) investigated a copper complex with N-quinolin-8-yl-p-toulenesulfonamide, studying its interaction with DNA and hydrogen peroxide, suggesting applications in bioinorganic chemistry (Macías et al., 2002).

Safety and Hazards

The safety data sheet for Mitapivat, a compound that contains 8-Quinolinesulfonamide, indicates that it is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .

properties

IUPAC Name

quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYZEUXZHGOXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188709
Record name 8-Quinolinesulfonamide
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Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35203-91-9
Record name 8-Sulfonamidoquinoline
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Record name 8-Quinolinesulfonamide
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Record name 8-Quinolinesulfonamide
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Record name quinoline-8-sulfonamide
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Synthesis routes and methods

Procedure details

Quinoline-8-sulfonyl chloride (1.0 g, 4.39 mmol) was slurried into DCM (20 mL) and cooled to −60° C. Then ammonia (˜5 g, 294 mmol) was bubbled into the reaction over 5 min (volume increased by ˜5 mL). The reaction was stirred and allowed to come to rt overnight. The residue was partitioned between water (50 mL) and EtOAc (50 mL) and the organic layer was washed with brine (20 mL) and diluted with hexanes (˜50 mL). The solution was stirred 20 min and the solids were collected by filtration to yield quinoline-8-sulfonamide (432 mg, 2.07 mmol, 47% yield) as a light yellow solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.25 (s, 2H), 7.73 (dd, J=8.3, 4.3 Hz, 1H), 7.76 (dd, J=8.6, 7.3 Hz, 1H), 8.28 (d, J=8.3 Hz, 1H), 8.31 (d, J=7.3 Hz, 1H), 8.56 (br d, J=8.6 Hz, 1H), 9.08 (dd, J=4.3, 0.9 Hz, 1H). LC-MS retention time: 1.27 min; m/z 209 (MH+). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 10 u C18 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 5 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 4 min, a hold time of 1 min, and an analysis time of 5 min where solvent A was 5% acetonitrile/95% H2O/10 mM ammonium acetate and solvent B was 5% H2O/95% acetonitrile/10 mM ammonium acetate. MS data was determined using a Micromass Platform for LC in electrospray mode.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 8-Quinolinesulfonamide derivatives in medicine?

A1: Research indicates that this compound derivatives demonstrate promising antiviral and anticancer properties. For instance, N-decanoyl-5-acetamido-8-quinolinesulfonamide exhibited significant antiviral activity against the Nakayama strain of Japanese B encephalitis virus both in vitro and in vivo. [] Additionally, certain derivatives show potential as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. [] These findings suggest that this compound derivatives could be further explored for developing novel antiviral and anticancer therapies.

Q2: How does the structure of this compound relate to its biological activity?

A2: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold influence its activity. Researchers have synthesized a series of N-alkanoyl-5-acetamido-8-quinolinesulfonamides and found that the length of the alkanoyl chain impacts antiviral efficacy. Specifically, the decanoyl derivative displayed higher antiviral activity compared to other derivatives or existing antiviral agents. [] This highlights the importance of exploring different substituents on the this compound core to optimize its biological activity for specific applications.

Q3: Are there any studies exploring the nematicidal activity of this compound derivatives?

A3: Yes, recent research has focused on developing N,N-dimethylarylsulfonamide derivatives, including N,N-dimethyl-8-quinolinesulfonamide (3o), as potential nematicidal agents. [] Compound 3o demonstrated potent nematicidal activity against Meloidogyne incognita in vitro with a promising median lethal concentration (LC50) value. [] This finding suggests that further exploration of this compound derivatives could lead to the development of new strategies for controlling plant-parasitic nematodes in agriculture.

Q4: What computational chemistry approaches have been employed to study this compound?

A4: Computational studies provide valuable insights into the molecular properties and behavior of this compound. Researchers have utilized molecular docking and molecular dynamics simulations to design and evaluate this compound derivatives as PKM2 inhibitors. [] These computational methods allowed for the prediction of binding affinities and interactions between the designed compounds and the target enzyme, guiding the synthesis and biological evaluation of promising candidates. []

Q5: What are the implications of this compound derivatives exhibiting higher cytotoxicity towards cancer cells compared to normal cells?

A5: The observation that certain this compound derivatives, like compound 9a, demonstrate greater cytotoxicity against cancer cells compared to normal cells is a promising finding for anticancer drug development. [] This selective toxicity suggests a potential for therapeutic intervention with reduced side effects. Further research is crucial to understand the mechanisms underlying this selectivity and to evaluate the efficacy and safety of these compounds in preclinical and clinical settings.

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